molecular formula C18H19ClN2O3S B4791395 2-chloro-N-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide

2-chloro-N-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4791395
M. Wt: 378.9 g/mol
InChI Key: OGYNBWUOYKUMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as CP-122,288 and belongs to the class of sulfonylureas. It was first synthesized in 1993 and has been the subject of numerous studies since then.

Mechanism of Action

The mechanism of action of CP-122,288 involves binding to the sulfonylurea receptor on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, which results in depolarization of the cell membrane and the release of insulin.
Biochemical and physiological effects:
CP-122,288 has been shown to stimulate insulin secretion in a glucose-dependent manner. This means that it only stimulates insulin secretion when glucose levels are high, which reduces the risk of hypoglycemia. CP-122,288 has also been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using CP-122,288 in lab experiments is its specificity for the sulfonylurea receptor. This means that it can be used to study the role of this receptor in insulin secretion and glucose metabolism. However, one limitation is that CP-122,288 is not selective for the pancreatic beta cell sulfonylurea receptor and also binds to other sulfonylurea receptors in the body.

Future Directions

There are several future directions for research on CP-122,288. One area of research is the development of more selective sulfonylurea receptor agonists that only bind to the pancreatic beta cell receptor. Another area of research is the use of CP-122,288 as a tool to study the role of the sulfonylurea receptor in other physiological processes, such as neurotransmitter release and ion channel function. Finally, CP-122,288 could be studied for its potential use in other diseases, such as cystic fibrosis and epilepsy, where the sulfonylurea receptor is involved in pathophysiology.
Conclusion:
In conclusion, CP-122,288 is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its mechanism of action involves binding to the sulfonylurea receptor on pancreatic beta cells, which leads to the release of insulin. CP-122,288 has been shown to stimulate insulin secretion in a glucose-dependent manner and improve glucose tolerance in animal models of diabetes. While there are advantages and limitations to using CP-122,288 in lab experiments, there are several future directions for research on this compound.

Scientific Research Applications

CP-122,288 has been studied for its potential use in various scientific research applications. One area of research is its potential use as a therapeutic agent for the treatment of diabetes. CP-122,288 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes.

properties

IUPAC Name

2-chloro-N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-20(14-7-3-2-4-8-14)18(22)16-13-15(9-10-17(16)19)25(23,24)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYNBWUOYKUMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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